ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
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Overview
Description
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with a methoxyphenyl group and an ethyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
- Ethyl 2-{[3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
- Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
Uniqueness
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-3-30-26(28)25(17-9-5-4-6-10-17)32-18-13-14-20-23(15-18)31-16-21(24(20)27)19-11-7-8-12-22(19)29-2/h4-16,25H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVJIBXSJDXVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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